
Fasidotril
Übersicht
Beschreibung
Fasidotril ist eine synthetische organische Verbindung, die für ihre duale inhibitorische Wirkung auf Neprilysin und Angiotensin-Converting-Enzym bekannt ist. Es ist ein Prodrug von Fasidotrilat, der die aktive Form ist. This compound wurde auf seine potenziellen therapeutischen Anwendungen bei Herz-Kreislauf-Erkrankungen untersucht, insbesondere bei der Behandlung von Bluthochdruck und Herzinsuffizienz .
Vorbereitungsmethoden
Die Synthese von Fasidotril umfasst mehrere Schritte, beginnend mit ®-2-(3,4-Methylendioxyphenyl)-3-hydroxypropionsäure. Der Syntheseweg umfasst Halogenierungs-, Amidierungs- und Substitutionsreaktionen. Das Verfahren ist so konzipiert, dass es kostengünstig und für die industrielle Produktion geeignet ist . Darüber hinaus wurden verschiedene polymorphe Formen von this compound identifiziert, die jeweils unterschiedliche Herstellungsverfahren aufweisen .
Analyse Chemischer Reaktionen
Fasidotril unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.
Häufig verwendete Reagenzien bei diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die bei diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Hypertension Management
Fasidotril has demonstrated efficacy in lowering blood pressure across various models:
- Animal Studies : In spontaneously hypertensive rats (SHR) and Goldblatt hypertensive rats, this compound significantly reduced systolic blood pressure by 20 to 30 mm Hg after chronic administration .
- Human Trials : A double-blind, placebo-controlled study involving 57 patients with essential hypertension showed that this compound lowered supine systolic and diastolic blood pressures by 7.4/5.4 mm Hg after 42 days compared to placebo .
Heart Failure Treatment
This compound's role in heart failure management is notable:
- Survival Benefits : In a study involving rats with coronary artery ligation, this compound therapy improved survival rates significantly; 30% of treated rats died compared to 50% of control rats over a 40-week period .
- Cardiac Hypertrophy : The compound attenuated cardiac hypertrophy across different infarct sizes, indicating its protective effects on cardiac structure and function .
Data Table: Summary of Clinical Findings
Study Type | Population/Model | Dosage | Key Findings |
---|---|---|---|
Animal Study | SHR and Goldblatt Rats | 100 mg/kg twice daily | SBP reduction by 20-30 mm Hg |
Human Trial | Essential Hypertension Patients | 100 mg twice daily | SBP reduction of 7.4 mm Hg after 42 days |
Survival Study | Coronary Artery Ligation Rats | 180 mg/kg/day | Improved survival; reduced mortality rates |
Case Study 1: Efficacy in Hypertensive Patients
In a randomized controlled trial, this compound was administered to patients with mild-to-moderate essential hypertension. The results indicated a significant decrease in both systolic and diastolic blood pressure after six weeks of treatment, showcasing its potential as an effective antihypertensive agent .
Case Study 2: Heart Failure Models
Long-term treatment with this compound in heart failure models not only improved myocardial hypertrophy but also increased survival rates without significantly lowering blood pressure. This suggests that this compound may offer therapeutic benefits without the risk of renal hypoperfusion often associated with other antihypertensive therapies .
Wirkmechanismus
Fasidotril exerts its effects by inhibiting neprilysin and angiotensin-converting enzyme. Neprilysin is responsible for the degradation of natriuretic peptides, which have vasodilatory and natriuretic effects. By inhibiting neprilysin, this compound increases the levels of these peptides, leading to vasodilation and reduced blood pressure. Angiotensin-converting enzyme inhibition prevents the formation of angiotensin II, a potent vasoconstrictor, further contributing to blood pressure reduction .
Vergleich Mit ähnlichen Verbindungen
Fasidotril ist durch seine duale inhibitorische Wirkung auf Neprilysin und Angiotensin-Converting-Enzym einzigartig. Zu den ähnlichen Verbindungen gehören:
Captopril: Ein selektiver Angiotensin-Converting-Enzym-Hemmer.
Enalapril: Ein weiterer selektiver Angiotensin-Converting-Enzym-Hemmer.
Sacubitril: Ein Neprilysin-Hemmer, der in Kombination mit Valsartan verwendet wird.
Im Vergleich zu diesen Verbindungen bietet this compound den Vorteil, sowohl Neprilysin als auch Angiotensin-Converting-Enzym anzugreifen und so einen umfassenderen Ansatz zur Behandlung von Herz-Kreislauf-Erkrankungen zu ermöglichen .
Biologische Aktivität
Fasidotril, a diester prodrug developed by Bioproject, is recognized for its dual inhibition of angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This compound has garnered attention for its potential therapeutic applications in heart failure and hypertension management.
This compound is metabolized into its active form, Fasidotrilat, which exhibits potent inhibitory effects on both ACE and NEP:
- ACE Inhibition : Fasidotrilat has an IC50 value of 9.8 nM for ACE, effectively reducing the production of angiotensin II (Ang II), a peptide that promotes vasoconstriction and inflammation.
- NEP Inhibition : With an IC50 of 5.1 nM for NEP, Fasidotrilat decreases the degradation of natriuretic peptides such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP), enhancing their vasodilatory and natriuretic effects .
Heart Failure and Hypertension
This compound has demonstrated significant benefits in clinical settings:
- Heart Failure Models : Long-term treatment with this compound has been shown to improve myocardial hypertrophy and increase survival rates in heart failure models without significantly lowering blood pressure. This characteristic differentiates it from traditional ACE inhibitors, which often lead to hypotension .
- Hypertension Management : Clinical studies indicate that this compound effectively reduces blood pressure in renin-dependent and volume-dependent hypertension models. Its dual inhibition mechanism allows for a more comprehensive approach to managing hypertension compared to single-target drugs .
Case Studies
- Survival in Myocardial Infarction : In a study involving rats with induced myocardial infarction, treatment with this compound resulted in a prolonged survival rate compared to control groups. Specifically, only 30% of treated rats died during a 40-week observation period, compared to 50% in the control group .
- Cardiac Hypertrophy : Another study highlighted that this compound therapy significantly attenuated cardiac hypertrophy across various infarct sizes. The absence of increased plasma renin activity during treatment suggested effective renal renin inhibition through enhanced ANF activity .
Comparative Analysis
The following table summarizes key findings from studies comparing this compound with other antihypertensive agents:
Study | Drug Comparison | Primary Endpoint | Outcome |
---|---|---|---|
C Marie et al. (1995) | This compound vs. Placebo | Survival Rate | Increased survival in treated group |
Tsutsui et al. (2021) | This compound vs. ACE Inhibitors | Blood Pressure Reduction | Significant reduction without hypotension |
Pathadka et al. (2021) | This compound vs. NEP Inhibitors | Natriuresis Effect | Enhanced natriuresis and vasodilation |
Eigenschaften
IUPAC Name |
benzyl (2S)-2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO6S/c1-15(23(27)28-12-17-6-4-3-5-7-17)24-22(26)19(13-31-16(2)25)10-18-8-9-20-21(11-18)30-14-29-20/h3-9,11,15,19H,10,12-14H2,1-2H3,(H,24,26)/t15-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBIUAUSZKGNOA-HNAYVOBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC1=CC=CC=C1)NC(=O)C(CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)[C@H](CC2=CC3=C(C=C2)OCO3)CSC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135038-57-2 | |
Record name | Fasidotril [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135038572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | benzyl ester of (S)-N [3-(3-4-methylenedioxyphenyl)2-acetylthio methyl 1-oxo-propyl](S)-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASIDOTRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BIB7HG2V9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.